molecular formula C22H16N2O2 B6300477 2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione CAS No. 1022401-03-1

2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione

Cat. No.: B6300477
CAS No.: 1022401-03-1
M. Wt: 340.4 g/mol
InChI Key: PAMNPMTUMYDGGZ-UHFFFAOYSA-N
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Description

2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the indane-1,3-dione family, known for its versatile applications in biosensing, bioactivity, bioimaging, electronics, and photopolymerization .

Preparation Methods

The synthesis of 2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione involves several chemical reactions. One common method includes the condensation of indane-1,3-dione with phenyl and 4-pyridylmethylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has shown potential as a bioactive molecule with applications in drug discovery and development. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrial applications include its use in the development of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications .

Mechanism of Action

The mechanism of action of 2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways . It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione is unique compared to other similar compounds due to its specific structural features and biological activity . Similar compounds include indane-1,3-dione derivatives, such as indanone and its analogues . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties . For instance, indanone is commonly associated with the design of biologically active compounds like Donepezil and Indinavir, which are used for treating Alzheimer’s disease and AIDS, respectively .

Properties

IUPAC Name

3-hydroxy-2-[C-phenyl-N-(pyridin-4-ylmethyl)carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21-17-8-4-5-9-18(17)22(26)19(21)20(16-6-2-1-3-7-16)24-14-15-10-12-23-13-11-15/h1-13,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMNPMTUMYDGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCC2=CC=NC=C2)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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